2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide
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Overview
Description
2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes dichloro, trifluoromethyl, and sulfanylmethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 2,3-dichlorobenzoyl chloride: This can be achieved by reacting 2,3-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of the amide bond: The 2,3-dichlorobenzoyl chloride is then reacted with 4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]aniline in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and reduction: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone, or reduced to a thiol.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted benzamides.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide has several applications in scientific research:
Medicinal chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials science: Can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological studies: May serve as a probe or inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and dichloro groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide.
2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]thiourea: Contains a thiourea group instead of a benzamide.
Uniqueness
2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide is unique due to the combination of its dichloro, trifluoromethyl, and sulfanylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2,3-Dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide], also known by its CAS number 338398-66-6, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a dichloro-substituted benzamide structure with a trifluoromethyl group and a sulfanylmethyl moiety. Its unique structural characteristics contribute to its reactivity and biological effects. The following table summarizes key structural features:
Feature | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H15Cl2F3N2S |
Molecular Weight | 405.35 g/mol |
Functional Groups | Benzamide, dichloro, trifluoromethyl, sulfanyl |
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial properties. Research suggests that compounds with similar structures often inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways. Specifically, the presence of the trifluoromethyl group is thought to enhance lipophilicity, allowing better membrane penetration.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokine production in immune cells. The mechanism appears to involve the modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways. This activity positions it as a potential candidate for treating inflammatory diseases.
Anticancer Potential
Research has also explored the anticancer potential of this compound. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial function.
Case Studies and Research Findings
-
Antimicrobial Activity Study
- A study evaluated several derivatives of benzamides for their efficacy against Mycobacterium tuberculosis and other pathogens. The results indicated that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against various strains .
- Anti-inflammatory Mechanism
- Cytotoxicity Assay
Properties
IUPAC Name |
2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2F3NOS/c22-18-6-2-5-17(19(18)23)20(28)27-15-9-7-13(8-10-15)12-29-16-4-1-3-14(11-16)21(24,25)26/h1-11H,12H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAMIFAUCHLUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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